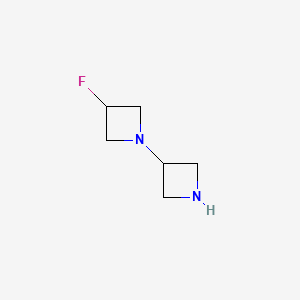

1-(Azetidin-3-yl)-3-fluoroazetidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(azetidin-3-yl)-3-fluoroazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FN2/c7-5-3-9(4-5)6-1-8-2-6/h5-6,8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHCCEMRDKHTIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2CC(C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001312070 | |

| Record name | 3-Fluoro-1,3′-biazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257293-80-3 | |

| Record name | 3-Fluoro-1,3′-biazetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257293-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-1,3′-biazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 1-(Azetidin-3-yl)-3-fluoroazetidine

An In-Depth Technical Guide to the Physicochemical Characterization of 1-(Azetidin-3-yl)-3-fluoroazetidine

Authored by a Senior Application Scientist

Abstract

Novel chemical scaffolds are the lifeblood of modern drug discovery, offering pathways to unexplored chemical space and new intellectual property. The azetidine moiety, a strained four-membered heterocycle, is increasingly utilized as a versatile building block to impart desirable properties such as improved solubility and metabolic stability. This guide focuses on the specific, albeit currently under-documented, molecule This compound . Due to the absence of extensive published data on this compound, this document serves as a comprehensive methodological framework for its complete physicochemical characterization. We will proceed as if we are characterizing this molecule for the first time, providing not just protocols, but the strategic rationale behind the experimental choices—a critical perspective for researchers in drug development.

Introduction: The Strategic Value of the Scaffold

The molecule this compound combines three key structural motifs of high interest in medicinal chemistry:

-

Azetidine Ring: A saturated four-membered nitrogen heterocycle, it serves as a rigid, three-dimensional scaffold. Its strained nature can lead to interesting conformational properties and vectoral exits for substitution.

-

Spirocyclic-like Linkage: The direct connection between the two azetidine rings creates a compact and rigid core, which can be advantageous for optimizing binding to protein targets by reducing the entropic penalty of binding.

-

Fluorine Atom: The strategic incorporation of fluorine is a well-established tactic in drug design to modulate pKa, improve metabolic stability (by blocking sites of oxidation), and enhance binding affinity through favorable electrostatic interactions.

Given this unique combination, a thorough understanding of the molecule's fundamental physicochemical properties is not merely academic; it is the foundation upon which its potential as a drug candidate is built. This guide outlines the critical path for determining its ionization constant (pKa), lipophilicity (LogP/LogD), and aqueous solubility.

Molecular Identity and Calculated Properties

Before empirical work can begin, we establish the molecule's basic identity.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₆H₁₁FN₂ | Calculated |

| Molecular Weight | 130.17 g/mol | Calculated |

| SMILES | C1C(CN1)N2CC(C2)F | Calculated |

| CAS Number | Not assigned | - |

The structure contains two secondary amine nitrogen atoms, both of which are expected to be basic and protonated at physiological pH. The fluorine atom's electron-withdrawing nature is expected to lower the basicity (pKa) of the nitrogen in its ring compared to the unsubstituted azetidine ring.

Foundational Analysis: Ionization Constant (pKa) Determination

Expertise & Causality: The pKa is the most critical parameter to determine first, as it dictates the ionization state of the molecule at any given pH.[1][2] This charge state directly influences every other key property, including solubility, lipophilicity (LogD), membrane permeability, and target binding.[1][3] For this compound, we anticipate two pKa values corresponding to the two basic nitrogen atoms. Potentiometric titration is a robust and highly accurate method for this determination.

Protocol 3.1: pKa Determination by Potentiometric Titration

This protocol provides a self-validating system by calibrating the electrode with known standards and including a reference compound with a known pKa to ensure system suitability.

Methodology:

-

Preparation:

-

Accurately weigh ~1-2 mg of the test compound and dissolve in a known volume (e.g., 10 mL) of 0.15 M KCl solution to maintain constant ionic strength.

-

Prepare a standardized titrant solution of 0.1 M HCl and 0.1 M KOH.

-

Calibrate a high-precision pH electrode using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).

-

-

Titration Procedure:

-

Place the sample solution in a thermostatted vessel (25°C or 37°C) under a gentle stream of nitrogen to prevent CO₂ ingress.

-

Begin titration with 0.1 M HCl, adding small, precise aliquots (e.g., 5-10 µL) and recording the pH after each addition has stabilized. Continue well past the expected equivalence points.

-

Once the acidic titration is complete, perform a back-titration with 0.1 M KOH, again recording pH after each addition, until the solution is fully basic.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The equivalence points are identified as the peaks in the first derivative plot.

-

The pKa values are determined from the pH at the half-equivalence points. For a diprotic base, the two pKa values can be determined from the distinct inflection points on the curve.

-

Lipophilicity Profile: LogP and LogD Assessment

Expertise & Causality: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) properties.[4] We measure this as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH (typically 7.4), which accounts for both neutral and ionized forms. The "shake-flask" method is the gold standard for its accuracy at equilibrium, while RP-HPLC provides a high-throughput alternative for early discovery.[5][6]

Protocol 4.1: Shake-Flask LogP/LogD Determination (Gold Standard)

Methodology:

-

System Preparation:

-

Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD).

-

Mutually saturate the two phases by mixing them vigorously for 24 hours, then allowing them to separate completely.[7]

-

-

Partitioning:

-

Prepare a stock solution of the test compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).

-

In a glass vial, combine a precise volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

-

Include a control compound with a known LogP value to validate the experiment.

-

Seal the vial and shake gently on a flatbed shaker at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

-

Phase Separation & Analysis:

-

Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.

-

Carefully remove an aliquot from both the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method, typically HPLC-UV or LC-MS/MS.

-

-

Calculation:

-

LogP (or LogD) = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

-

Caption: Workflow for the gold-standard Shake-Flask method.

Aqueous Solubility: Kinetic vs. Thermodynamic

Expertise & Causality: Poor solubility is a primary cause of compound failure in drug development.[8] It can lead to unreliable bioassay results, poor absorption, and formulation challenges.[8][9] It is crucial to distinguish between two types of solubility:

-

Kinetic Solubility: Measures how much of a compound, added from a DMSO stock, remains in solution after a short incubation. This high-throughput assay is ideal for early discovery to quickly flag problematic compounds.[9][10][11] However, it can overestimate true solubility due to the formation of supersaturated solutions.[12]

-

Thermodynamic Solubility: Measures the true equilibrium solubility of the solid compound in a buffer. It is more time- and material-intensive but provides the definitive value needed for lead optimization and pre-formulation.[8][13][14]

Protocol 5.1: High-Throughput Kinetic Solubility Assay

Methodology (Nephelometric Method):

-

Preparation:

-

Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

-

Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.

-

Include a positive control (known soluble compound) and a negative control (known insoluble compound).

-

-

Assay Execution:

-

Using a liquid handler, perform a serial dilution of the DMSO stock directly into the buffer-filled plate. This creates a concentration gradient. The final DMSO concentration should be kept low (e.g., <1%) to minimize its solubilizing effect.

-

Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 2 hours).[10][15]

-

-

Detection & Analysis:

-

Measure the light scattering in each well using a nephelometer or the turbidity using a plate reader at a suitable wavelength (e.g., 620 nm).

-

The kinetic solubility is defined as the highest concentration at which the measured signal is not significantly different from the buffer-only wells, indicating the point of precipitation.

-

Caption: High-throughput kinetic solubility determination workflow.

Protocol 5.2: Thermodynamic (Equilibrium) Solubility Assay

Methodology (Shake-Flask Method):

-

Preparation:

-

Add an excess amount of the solid (powder) test compound to a series of vials, ensuring a visible amount of solid remains undissolved.

-

To each vial, add a precise volume of the desired aqueous buffer (e.g., pH 5.0, 7.4, 9.0 to assess pH-dependent solubility).

-

-

Equilibration:

-

Sample Processing:

-

After incubation, allow the vials to stand so that excess solid can settle.

-

Carefully filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed and sample the supernatant to remove all undissolved particles.

-

-

Analysis & Calculation:

-

Quantify the concentration of the dissolved compound in the clear filtrate/supernatant using a validated HPLC-UV or LC-MS/MS method against a standard curve.

-

The resulting concentration is the thermodynamic solubility at that specific pH and temperature.

-

Summary and Implications

A comprehensive physicochemical profile is the cornerstone of successful drug development. For a novel scaffold like this compound, the methodologies described herein provide a robust framework for generating the critical data needed to assess its potential. The interplay between pKa, lipophilicity, and solubility will ultimately govern its biological behavior and guide future optimization efforts. By rigorously applying these self-validating protocols, researchers can make informed decisions, mitigate risks, and accelerate the journey from a promising molecule to a viable drug candidate.

References

-

AxisPharm. Kinetic Solubility Assays Protocol.

-

Bhattachar, S. N., et al. (2012). In vitro solubility assays in drug discovery. PubMed.

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

Protocols.io. (2025). In-vitro Thermodynamic Solubility.

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

-

Evotec. Thermodynamic Solubility Assay.

-

BioDuro. ADME Solubility Assay.

-

PubChem. 1-(3-Fluoroazetidin-1-yl)-2-[6-[3-(trifluoromethyl)phenyl]pyrrolo[3,2-b]pyridin-1-yl]ethanone.

-

Google Patents. (2002). Determination of log P coefficients via a RP-HPLC column.

-

ACD/Labs. LogP—Making Sense of the Value.

-

Malloum, A., et al. (2025). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. PubMed.

-

Agilent Technologies. Determination of Log P for Compounds of Different Polarity.

-

ResearchGate. (2025). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches.

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.

-

ResearchGate. (2018). Automated assays for thermodynamic (equilibrium) solubility determination.

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients.

-

National Institutes of Health (NIH). (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods.

-

TU Wien's reposiTUm. (2022). Prediction of pKa values of small molecules via graph neural networks.

Sources

- 1. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. repositum.tuwien.at [repositum.tuwien.at]

- 4. acdlabs.com [acdlabs.com]

- 5. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. agilent.com [agilent.com]

- 8. evotec.com [evotec.com]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

A Technical Guide to the Synthesis and Application of 1-(Azetidin-3-yl)-3-fluoroazetidine: A Novel Scaffold for Drug Discovery

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the proposed synthesis, characterization, and potential applications of the novel chemical entity, 1-(Azetidin-3-yl)-3-fluoroazetidine. As a compound not readily found in commercial catalogs, and for which a CAS number is not publicly listed, this guide provides a forward-looking perspective on its potential as a valuable building block in medicinal chemistry.

Introduction: The Case for a Novel Biazetidine Scaffold

The azetidine motif, a four-membered nitrogen-containing heterocycle, has become an increasingly important structural component in modern drug discovery.[1][2] Its inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can enhance binding affinity and selectivity to biological targets.[1] Furthermore, the incorporation of azetidine rings has been shown to improve critical pharmacokinetic properties such as aqueous solubility and metabolic stability.[3][4] Several FDA-approved drugs, including the kinase inhibitors cobimetinib and baricitinib, feature an azetidine moiety, underscoring its therapeutic relevance.[1][5][6]

The strategic introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties.[7][8] Fluorine's high electronegativity can influence pKa, lipophilicity, and metabolic stability, often leading to improved drug-like characteristics.[8] The 3-fluoroazetidine scaffold, in particular, has garnered interest as a bioisosteric replacement for other functional groups, offering a unique combination of polarity and conformational constraint.[9][10][11]

This guide proposes the synthesis and exploration of this compound, a novel biazetidine structure. This molecule is envisioned as a valuable building block that combines the beneficial properties of both the azetidine and 3-fluoroazetidine rings. Its potential as a bioisostere for larger, more lipophilic, or metabolically labile groups makes it an attractive candidate for investigation in drug discovery programs.[12][13][14][15]

Proposed Synthetic Strategies

Two plausible synthetic routes for the preparation of this compound are outlined below. These strategies are based on established methodologies for the synthesis and functionalization of azetidines.

Synthetic Route 1: Reductive Amination

This approach involves the coupling of two key intermediates: N-Boc-azetidin-3-one and 3-fluoroazetidine hydrochloride, via reductive amination.

Caption: Proposed synthesis of this compound via reductive amination.

Experimental Protocol:

Step 1: Synthesis of N-Boc-1-(azetidin-3-yl)-3-fluoroazetidine

-

To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere, add 3-fluoroazetidine hydrochloride (1.1 eq) followed by triethylamine (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add titanium(IV) isopropoxide (1.2 eq) dropwise and stir the reaction for an additional 4 hours.

-

Add sodium triacetoxyborohydride (1.5 eq) in portions and continue stirring at room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-1-(azetidin-3-yl)-3-fluoroazetidine.

Step 2: Deprotection to yield this compound

-

Dissolve the purified N-Boc-1-(azetidin-3-yl)-3-fluoroazetidine (1.0 eq) in DCM (0.1 M).

-

Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of DCM and precipitate the product by the addition of diethyl ether.

-

Filter the solid and wash with cold diethyl ether to yield this compound as its TFA salt.

Synthetic Route 2: Nucleophilic Substitution

This alternative route involves the direct N-alkylation of 3-fluoroazetidine with a suitable 3-substituted azetidine precursor bearing a leaving group.

Caption: Proposed synthesis via nucleophilic substitution.

Experimental Protocol:

Step 1: Synthesis of N-Boc-3-((methylsulfonyl)oxy)azetidine

-

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.2 M) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

-

Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature for an additional 2 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.

Step 2: Synthesis of N-Boc-1-(azetidin-3-yl)-3-fluoroazetidine

-

To a solution of 3-fluoroazetidine hydrochloride (1.2 eq) in acetonitrile (0.2 M), add potassium carbonate (3.0 eq).

-

Add a solution of N-Boc-3-((methylsulfonyl)oxy)azetidine (1.0 eq) in acetonitrile.

-

Heat the reaction mixture to 60 °C and stir overnight.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel.

Step 3: Deprotection

-

Follow the deprotection protocol described in Synthetic Route 1, Step 2.

Proposed Characterization and Data Analysis

Confirmation of the structure and purity of the synthesized this compound and its intermediates is crucial. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation.[16][17][18][19]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound and intermediates.

Predicted ¹³C and ¹H NMR Data for this compound:

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| Azetidine CH₂ | ~55 | ~3.6 (m) |

| Azetidine CH | ~60 | ~3.8 (m) |

| Fluoroazetidine CH₂ | ~65 (d, J_CF ≈ 20 Hz) | ~4.2 (m) |

| Fluoroazetidine CHF | ~85 (d, J_CF ≈ 200 Hz) | ~5.3 (dm, J_HF ≈ 55 Hz) |

Note: Predicted values are estimates and may vary. d denotes a doublet, dm a doublet of multiplets, and m a multiplet. Coupling constants (J) are approximate.

Potential Applications in Drug Discovery

The novel this compound scaffold is poised to be a valuable tool for medicinal chemists.

Bioisosteric Replacement

This biazetidine system can serve as a bioisosteric replacement for various commonly used functionalities in drug molecules, such as piperidine, morpholine, or substituted phenyl rings.[8][12][13][14][15] This replacement can lead to improvements in:

-

Physicochemical Properties: Increased aqueous solubility and reduced lipophilicity due to the polar nature of the azetidine nitrogens and the fluorine atom.

-

Pharmacokinetic Profile: Enhanced metabolic stability by replacing metabolically labile groups. The azetidine rings are generally more resistant to metabolism than larger rings or alkyl chains.

-

Binding Interactions: The unique 3D geometry and the presence of a hydrogen bond acceptor (fluorine) and donors/acceptors (nitrogens) can lead to novel and improved interactions with target proteins.

Caption: The concept of bioisosteric replacement using the novel biazetidine scaffold.

Safety and Handling

While specific toxicity data for this compound is unavailable, precautions should be taken based on related compounds. Azetidines and organofluorine compounds should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

The proposed synthesis and investigation of this compound present an exciting opportunity to develop a novel and valuable building block for drug discovery. Its unique structural and electronic properties suggest that it could serve as a powerful tool for medicinal chemists to optimize the properties of lead compounds and explore new chemical space. The synthetic routes and characterization methods outlined in this guide provide a solid foundation for the successful preparation and evaluation of this promising new scaffold.

References

- A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cycliz

- Synthesis of 3-Fluoroazetidines | The Journal of Organic Chemistry - ACS Public

- Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine.

- Synthesis of 3-Fluoroazetidines - ACS Public

- Palladium-catalyzed N-arylation reactions with aziridine and azetidine - Semantic Scholar.

- Application Notes and Protocols for the N-arylation of 3-(Phenoxymethyl)azetidine - Benchchem.

- Application Notes and Protocols for N-alkylation of 2-(4-Ethylphenyl)azetidine - Benchchem.

- Azetidine synthesis - Organic Chemistry Portal.

- Synthesis of azetidines by aza P

-

Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline[20]. - ResearchGate.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021-03-24).

- An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv.

- Synthesis of Azetidines.

- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026-01-05).

- A one-pot preparation of 1,3-disubstituted azetidines - PubMed.

- CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google P

- Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (2017-09-27).

- A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organoc

- A simple and general synthetic route to N-alkylazetidines

- Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles - ResearchG

- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC - NIH.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023-01-21).

- Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC.

- Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed. (2019-05-03).

- Synthesis of diazetidines | Request PDF - ResearchG

- Biologically active compounds with azetidine rings.

- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.

- Azetidines in medicinal chemistry: emerging applic

- Preparation, Characterization and Biological Activity of New Deriv

- Azetidines in medicinal chemistry: emerging applications and approved drugs - ResearchG

- Bioisosteric Replacements - Cambridge MedChem Consulting. (2021-01-30).

- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025-08-02).

- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed.

- Application Notes and Protocols: 13C NMR Analysis of 1-(4-Methylbenzyl)azetidine - Benchchem.

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025-03-24).

- Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - MDPI.

- Azetidines of pharmacological interest - PubMed. (2021-06-29).

- 3-FLUOROAZETIDINE HYDROCHLORIDE | 617718-46-4 - ChemicalBook. (2025-07-04).

- Bioisosteric Replacement in Anti-HIV Drug Design - Encyclopedia.pub. (2022-03-04).

- Structures of some azetidine‐based drugs | Download Scientific Diagram - ResearchG

- 1H and 13C NMR spectral data for 3-(Cycloheptyloxy)

- Diaza-1,3-butadienes as Useful Intermediate in Heterocycles Synthesis - PMC. (2022-10-09).

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 3-FLUOROAZETIDINE HYDROCHLORIDE | 617718-46-4 [chemicalbook.com]

- 12. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 13. drughunter.com [drughunter.com]

- 14. mdpi.com [mdpi.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 17. ajchem-a.com [ajchem-a.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of Azetidine-Based Compounds

Preamble: The Azetidine Scaffold - A Privileged Motif in Modern Drug Discovery

The azetidine ring, a four-membered, nitrogen-containing saturated heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in medicinal chemistry.[1] Its rise to prominence is not accidental but is rooted in the unique physicochemical and pharmacokinetic properties it confers upon a molecule.[2] The inherent ring strain and conformational rigidity of the azetidine core provide a unique three-dimensionality, allowing for precise spatial positioning of substituents.[1][3] This sp3-rich character is highly sought after in modern drug design to improve target engagement and explore new chemical space.[4]

Furthermore, azetidine moieties often serve as effective bioisosteres for larger, more common saturated amines like piperidines or pyrrolidines. This substitution can lead to significant improvements in critical drug-like properties, including enhanced metabolic stability, increased aqueous solubility, and reduced lipophilicity, ultimately improving a compound's overall pharmacokinetic profile.[4] The successful incorporation of the azetidine motif into several FDA-approved drugs, such as the Janus kinase (JAK) inhibitor baricitinib and the calcium channel blocker azelnidipine, validates its utility and impact on drug development.[2][5] This guide provides a comprehensive framework for designing and executing a robust biological activity screening cascade for novel azetidine-based compounds, grounded in field-proven insights and methodologies.

Chapter 1: Architecting the Screening Cascade: A Strategic Blueprint

The initial step in evaluating a library of azetidine compounds is to establish a logical and efficient screening cascade. This is not a one-size-fits-all process; it is a strategic blueprint dictated by the project's goals, the available resources, and the biological question being asked. The fundamental decision lies in choosing between a target-based or a phenotypic screening approach.[6][7]

-

Target-Based Discovery (TDD): This classical approach begins with a validated biological target (e.g., an enzyme or receptor) hypothesized to be involved in a disease pathway. Assays are designed to directly measure the interaction of compounds with this purified target.[8] This method is advantageous for its mechanistic clarity and streamlined lead optimization process.

-

Phenotypic Drug Discovery (PDD): This approach, also known as forward pharmacology, screens compounds in complex biological systems like cells or whole organisms to identify agents that produce a desired change in phenotype (e.g., inducing cancer cell death or inhibiting viral replication).[7] The molecular target is often unknown at the outset and is identified later in a process called target deconvolution.[7] PDD is particularly powerful for discovering first-in-class drugs with novel mechanisms of action, as it makes no prior assumptions about the disease target.[6][9]

The choice between these strategies dictates the entire subsequent workflow, from primary assay development to hit validation and mechanism-of-action studies.

Chapter 2: Target-Based Screening Approaches

When a specific molecular target is known, a direct and quantitative screening approach can be employed. Azetidine-based compounds have shown activity against a wide range of targets, including enzymes (e.g., kinases, proteases) and receptors (e.g., GPCRs).[2][10][11] A prominent example is the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor frequently over-activated in various cancers.[12][13]

Case Study: Screening for STAT3 Inhibitors

Aberrantly active STAT3 is a validated anticancer target.[12] Several studies have identified azetidine-based compounds as potent and selective inhibitors of STAT3 activity, making it an excellent target for screening azetidine libraries.[14][15] A fluorescence polarization (FP) assay is a robust, homogeneous method well-suited for high-throughput screening (HTS) of STAT3 inhibitors.[14]

Protocol: High-Throughput Fluorescence Polarization Assay for STAT3 Inhibition

This protocol describes a competitive binding assay to identify azetidine derivatives that disrupt the binding of STAT3 to its DNA recognition site.

I. Principle: A fluorescently labeled DNA probe (e.g., FAM-labeled duplex) corresponding to the STAT3 binding site is used. When unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger STAT3 protein, the complex tumbles much slower, leading to a high polarization signal. An inhibitor that binds to STAT3 and prevents its interaction with the DNA probe will cause a decrease in polarization.

II. Materials:

-

Recombinant human STAT3 protein

-

FAM-labeled DNA probe (e.g., 5'-FAM-GAT CCT TCT GGG AAT TCC TAG ATC-3') and its unlabeled complement

-

Assay Buffer: 10 mM HEPES (pH 7.6), 150 mM KCl, 1 mM EDTA, 0.1% NP-40, 5 mM DTT

-

Azetidine compound library (typically dissolved in DMSO)

-

384-well, low-volume, black, flat-bottom plates

-

Plate reader capable of measuring fluorescence polarization

III. Step-by-Step Methodology:

-

Reagent Preparation:

-

Anneal the FAM-labeled DNA probe with its complement to form a double-stranded probe.

-

Dilute STAT3 protein and the DNA probe to their final working concentrations in Assay Buffer. The optimal concentrations must be determined empirically via titration experiments but are typically in the low nanomolar range.

-

Prepare serial dilutions of the azetidine compounds in DMSO, then dilute further into Assay Buffer to create the final compound plate. Ensure the final DMSO concentration in the assay is consistent and low (e.g., <1%).

-

-

Assay Procedure (Automated Liquid Handling Recommended):

-

Add 5 µL of Assay Buffer containing the azetidine compound (or DMSO for controls) to each well of the 384-well plate.

-

Add 5 µL of diluted STAT3 protein to all wells except the "No Protein" controls. Add 5 µL of Assay Buffer to these control wells instead.

-

Incubate the plate for 15-30 minutes at room temperature to allow for compound-protein binding.

-

Add 10 µL of the FAM-labeled DNA probe to all wells.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence polarization on a compatible plate reader. Excitation wavelength: ~485 nm; Emission wavelength: ~535 nm.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound using the signals from the high control (DMSO + STAT3 + Probe) and low control (DMSO + Buffer + Probe).

-

Formula: % Inhibition = 100 * (1 - [(Sample_mP - Low_Control_mP) / (High_Control_mP - Low_Control_mP)])

-

Hits are identified as compounds exceeding a certain inhibition threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

-

Chapter 3: Phenotypic Screening Strategies

Phenotypic screening is an indispensable tool when the molecular target is unknown or when the goal is to modulate a complex cellular process.[16] This approach evaluates the holistic effect of a compound on a cell or organism, which is highly relevant to the ultimate therapeutic goal.[17] Common phenotypic assays include cell viability/cytotoxicity, reporter gene assays, and high-content imaging.

Initial Broad Screening: Cytotoxicity Profiling

A crucial first step for many projects, particularly in oncology, is to assess the general cytotoxicity of the azetidine library across various cell lines. This can identify compounds with potent anti-proliferative effects and provide early insights into potential selectivity between cancerous and non-cancerous cells.[18]

Protocol: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

This protocol outlines a method to determine the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

I. Principle: The CellTiter-Glo® reagent lyses cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present. A decrease in signal indicates a loss of cell viability.

II. Materials:

-

Cancer cell lines (e.g., MDA-MB-231 for breast cancer) and a non-cancerous control cell line (e.g., MCF-10A)

-

Appropriate cell culture medium and supplements (e.g., DMEM, FBS)

-

Azetidine compound library (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Opaque-walled 96-well or 384-well plates suitable for luminescence

-

Multichannel pipette or automated liquid handler

-

Luminometer plate reader

III. Step-by-Step Methodology:

-

Cell Plating:

-

Harvest and count cells, then dilute to the desired seeding density in culture medium. The optimal density should be determined to ensure cells are in the exponential growth phase at the end of the experiment.

-

Dispense the cell suspension into the wells of the opaque-walled plates (e.g., 100 µL per well for a 96-well plate).

-

Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the azetidine compounds in culture medium from the DMSO stock plates.

-

Remove the old medium from the cell plates and add the medium containing the test compounds. Include vehicle controls (DMSO-containing medium) and positive controls (e.g., a known cytotoxic agent like doxorubicin).

-

Incubate for the desired exposure time (typically 48-72 hours).

-

-

Assay Procedure:

-

Remove plates from the incubator and allow them to equilibrate to room temperature for ~30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition & Analysis:

-

Measure luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the dose-response curves (Viability % vs. log[Concentration]) and calculate the IC50 value (the concentration that inhibits 50% of cell growth) for each active compound.

-

Chapter 4: Secondary Assays and Hit Validation

A primary screen will inevitably generate a number of "hits," which may include false positives, non-specific actors, or compounds with undesirable properties. A rigorous hit validation process is essential to focus resources on the most promising chemical matter.[19]

-

Hit Confirmation: Re-test the initial hits in the primary assay, preferably using a freshly sourced or re-synthesized solid sample to confirm activity and rule out sample handling errors.[19]

-

Dose-Response Analysis: Active compounds are tested over a range of concentrations (typically 8-10 points) to generate dose-response curves and determine potency metrics like IC50 (for inhibition) or EC50 (for activation).

-

Orthogonal Assays: Validate hits using a different assay format that measures the same biological endpoint but with a different technology.[19] This helps to eliminate artifacts specific to the primary assay (e.g., fluorescence interference).

-

Selectivity & Liability Profiling: Assess the compound's activity against related targets (for target-based hits) to determine selectivity. For phenotypic hits, cytotoxicity in a non-target cell line is a key selectivity measure. Assays for common promiscuous mechanisms (e.g., PAINS - Pan-Assay Interference Compounds) should also be run.[8]

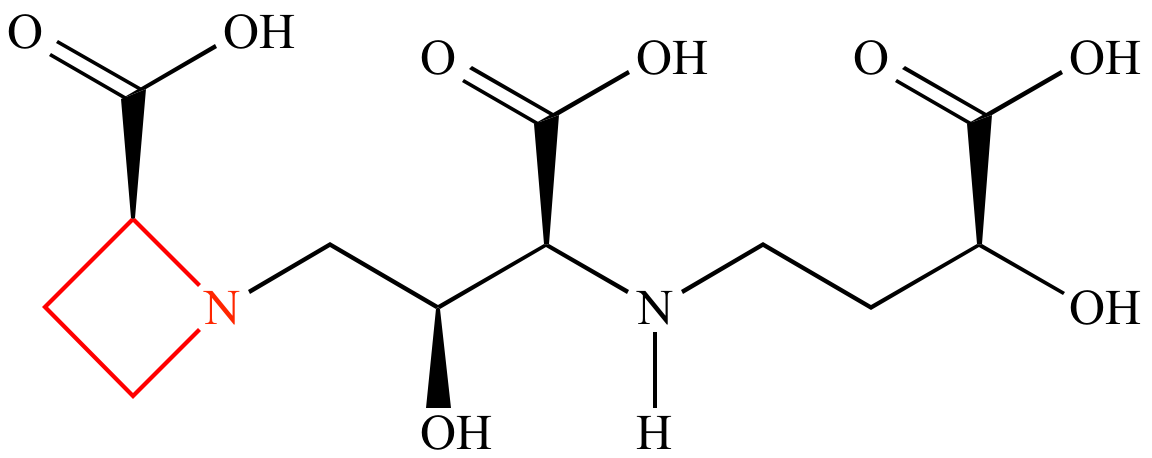

Table 1: Representative Hit Validation Data for Azetidine-Based STAT3 Inhibitors

| Compound ID | Primary FP Assay IC50 (µM)[12][13] | Orthogonal EMSA IC50 (µM)[15] | STAT1 Selectivity (IC50, µM)[13] | MDA-MB-231 Cell Viability IC50 (µM)[20] |

| AZ-001 | 0.45 | 0.52 | > 20 | 1.2 |

| AZ-002 | 0.98 | 1.1 | > 15 | 3.5 |

| AZ-003 | 12.5 | 15.0 | > 50 | > 50 |

| AZ-004 (Control) | > 50 | > 50 | > 50 | > 50 |

Data is representative and compiled from multiple sources for illustrative purposes.

Chapter 5: Structure-Activity Relationship (SAR) Studies

Once validated hits are confirmed, the focus shifts to medicinal chemistry and the exploration of the structure-activity relationship (SAR).[21] This involves synthesizing and testing analogs of the hit compound to understand how modifications to different parts of the azetidine scaffold affect biological activity, selectivity, and other properties. For azetidine-containing compounds, key modifications often involve substitutions at the ring nitrogen (N1) and at the carbon positions (C2, C3).[22][23] This iterative process of design, synthesis, and testing is fundamental to transforming a micromolar "hit" into a nanomolar "lead" candidate.

Chapter 6: Early In Vitro ADME Profiling

To increase the probability of success in later, more expensive in vivo studies, it is crucial to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of promising compounds early in the discovery process.[24][25] Poor ADME properties are a major cause of clinical trial failures. A standard panel of in vitro ADME assays provides critical data to guide compound optimization.[26][27]

Table 2: Standard Panel of Key In Vitro ADME Assays

| Assay | Purpose | Methodology | Key Output |

| Aqueous Solubility | Predicts absorption and formulation feasibility.[26] | Kinetic or thermodynamic measurement, often by nephelometry or HPLC-UV. | Solubility (µg/mL or µM) |

| Metabolic Stability | Assesses susceptibility to metabolic breakdown.[27] | Incubation with liver microsomes or hepatocytes followed by LC-MS/MS analysis. | Intrinsic Clearance (CLint), Half-life (t½) |

| CYP450 Inhibition | Identifies potential for drug-drug interactions.[26] | Incubation with specific recombinant CYP enzymes and probe substrates. | IC50 for major isoforms (e.g., 3A4, 2D6) |

| Plasma Protein Binding (PPB) | Determines the fraction of compound free to interact with targets.[28] | Equilibrium dialysis (RED), ultrafiltration. | Percent Bound, Fraction Unbound (fu) |

| Cell Permeability | Predicts intestinal absorption and ability to cross cell membranes.[26] | Caco-2 or MDCK cell monolayer assays. | Apparent Permeability (Papp) |

| hERG Inhibition | Screens for potential cardiac toxicity.[26] | Patch-clamp electrophysiology or binding assays. | IC50 |

Conclusion

The azetidine scaffold is a powerful and versatile tool in the modern medicinal chemist's arsenal. Its unique structural and physicochemical properties offer a compelling strategy for developing novel therapeutics with improved drug-like characteristics. A successful screening campaign for azetidine-based compounds relies not on a single experiment, but on a logically designed, multi-faceted cascade. By thoughtfully selecting between target-based and phenotypic approaches, rigorously validating primary hits, and integrating ADME profiling early, research teams can efficiently navigate the complex path from initial hit identification to the nomination of a viable lead candidate. This systematic and self-validating approach ensures that resources are focused on compounds with the highest probability of becoming next-generation medicines.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Retrieved January 16, 2026, from [Link]

-

Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613. Retrieved January 16, 2026, from [Link]

-

In Vitro ADME. (n.d.). Selvita. Retrieved January 16, 2026, from [Link]

-

In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved January 16, 2026, from [Link]

-

Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. Retrieved January 16, 2026, from [Link]

-

In Vitro ADME Studies. (n.d.). PharmaLegacy. Retrieved January 16, 2026, from [Link]

-

Rojas-Ramos, E., et al. (2016). Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. Molecules, 21(11), 1450. Retrieved January 16, 2026, from [Link]

-

Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Structures of some azetidine-based drugs. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2011). ACS Chemical Neuroscience, 2(4), 211–222. Retrieved January 16, 2026, from [Link]

-

Azetidine analogs synthesis and characterization for antimicrobial activity. (2024). AIP Conference Proceedings, 3110(1). Retrieved January 16, 2026, from [Link]

-

Andre, E., et al. (2007). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(13), 3741-3745. Retrieved January 16, 2026, from [Link]

-

Antimicrobial potential of various substituted azetidine derivatives: a mini review. (2018). Research Journal of Pharmacy and Technology, 11(3), 1261-1266. Retrieved January 16, 2026, from [Link]

-

Yue, P., et al. (2021). Abstract 1230: High-affinity azetidine-based small-molecules as a new class of direct inhibitors of STAT3 activity and breast cancer phenotype. Cancer Research, 81(13_Supplement), 1230. Retrieved January 16, 2026, from [Link]

-

ADME, DMPK, and DDI In Vitro Studies - Assays. (n.d.). BioIVT. Retrieved January 16, 2026, from [Link]

-

Research status and application progress of small molecule drug screening technology. (2023). Frontiers in Pharmacology, 14. Retrieved January 16, 2026, from [Link]

-

Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025). Technology Networks. Retrieved January 16, 2026, from [Link]

-

The power of sophisticated phenotypic screening and modern mechanism-of-action methods. (2015). Nature Chemical Biology, 11(8), 555-562. Retrieved January 16, 2026, from [Link]

-

Assembly Biosciences describes new azetidine compounds for HSV infections. (2025). BioWorld. Retrieved January 16, 2026, from [Link]

-

Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. (2022). Semantic Scholar. Retrieved January 16, 2026, from [Link]

-

Yue, P., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 659-678. Retrieved January 16, 2026, from [Link]

-

Azetidine-Based Small-Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. (2023). Cell Chemical Biology, 30(6), 584-603. Retrieved January 16, 2026, from [Link]

-

Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. (2010). PubMed. Retrieved January 16, 2026, from [Link]

-

Practical Guidance for Small Molecule Screening. (n.d.). Yale Center for Molecular Discovery. Retrieved January 16, 2026, from [Link]

-

Phenotypic screening. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. (1996). Journal of Medicinal Chemistry, 39(1), 111-129. Retrieved January 16, 2026, from [Link]

-

Azetidine derivatives of tricyclic antidepressant agents. (1977). Journal of Medicinal Chemistry, 20(1), 146-149. Retrieved January 16, 2026, from [Link]

-

Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020). Semantic Scholar. Retrieved January 16, 2026, from [Link]

-

phenotypic-screens-as-a-renewed-approach-for-drug-discovery. (2013). Bohrium. Retrieved January 16, 2026, from [Link]

-

Exploring the Role of Azetidine Derivatives in Modern Pharmaceuticals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]

-

The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]

-

Biophysical Screening for the Discovery of Small-Molecule Ligands. (2015). Methods in Molecular Biology, 1278, 59-86. Retrieved January 16, 2026, from [Link]

-

High-throughput screening of small molecules for bioactivity and target identification in Caenorhabditis elegans. (2007). Nature Protocols, 2(3), 575-586. Retrieved January 16, 2026, from [Link]

-

Considerations Related to Small-molecule Screening Collections. (2017). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

-

Recent advances in synthetic facets of immensely reactive azetidines. (2017). Organic & Biomolecular Chemistry, 15(38), 7994-8022. Retrieved January 16, 2026, from [Link]

-

High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). Platypus Technologies. Retrieved January 16, 2026, from [Link]

-

High-throughput screening (HTS). (2019). BMG LABTECH. Retrieved January 16, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Azetidines - Enamine [enamine.net]

- 6. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]

- 7. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 8. books.rsc.org [books.rsc.org]

- 9. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phenotypic screens as a renewed approach for drug discovery: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 18. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. selvita.com [selvita.com]

- 25. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 26. criver.com [criver.com]

- 27. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 28. bioivt.com [bioivt.com]

An In-Depth Technical Guide to the In Silico Modeling of 1-(Azetidin-3-yl)-3-fluoroazetidine

Abstract

This technical guide provides a comprehensive, step-by-step framework for the in silico characterization of 1-(Azetidin-3-yl)-3-fluoroazetidine, a novel small molecule with potential therapeutic applications. The azetidine scaffold is a privileged motif in medicinal chemistry, known for imparting favorable physicochemical and pharmacokinetic properties.[1][2] The strategic incorporation of a fluorine atom can further enhance metabolic stability, binding affinity, and membrane permeability.[3][4] Given the novelty of this specific compound, this guide establishes a robust, predictive modeling workflow, beginning with fundamental physicochemical and quantum mechanical profiling, progressing through target identification via molecular docking, and culminating in an evaluation of dynamic stability and ADMET properties. Each protocol is designed to be self-validating, providing researchers with a blueprint for generating actionable hypotheses and prioritizing novel chemical entities for experimental validation.

Introduction: Rationale and Strategy

The convergence of two azetidine rings with a fluorine substituent in this compound presents a unique chemical entity. Azetidines, as strained four-membered heterocycles, introduce conformational rigidity and three-dimensionality, which can lead to enhanced binding affinity and improved metabolic profiles.[1][5] Fluorination is a cornerstone of modern drug design, used to modulate pKa, lipophilicity, and block sites of metabolism.[6][7] The combination of these features suggests that this compound warrants investigation as a potential therapeutic agent.

In silico modeling provides a powerful, resource-efficient methodology to perform this initial characterization.[8][9] By computationally predicting a molecule's behavior from its electronic structure to its interaction with complex biological systems, we can rapidly identify its therapeutic potential and flag any potential liabilities long before committing to costly and time-consuming synthesis and in vitro testing.[10]

This guide details a multi-stage computational workflow designed to build a comprehensive profile of the target molecule.

Caption: A general workflow for the in-silico drug discovery process.

Part 1: Molecular Scaffolding and Physicochemical Profiling

The first step in evaluating any new chemical entity is to determine its fundamental physicochemical properties. These parameters govern a molecule's behavior in biological systems and are predictive of its drug-likeness.

Protocol 1.1: Structure Generation and Property Prediction

Causality: A valid 3D structure is the foundation for all subsequent modeling. Predicting properties based on this structure, such as adherence to Lipinski's Rule of Five, provides an early filter for potential issues with oral bioavailability.[11]

Methodology:

-

2D Structure to SMILES: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw to generate its canonical SMILES (Simplified Molecular Input Line Entry System) string. For this molecule, a possible SMILES string is C1C(CN1)N2CC(C2)F.

-

Property Calculation: Input the SMILES string into a web-based prediction tool such as SwissADME.[12] This platform calculates a wide range of descriptors based on the input structure.

-

Data Analysis: Analyze the output, paying close attention to key drug-likeness indicators. The BOILED-egg model within SwissADME also gives a useful visual prediction of gastrointestinal absorption and blood-brain barrier penetration.[13]

Data Presentation:

| Property | Predicted Value | Acceptable Range (Lipinski's Rule) | Rationale |

| Molecular Weight | 144.17 g/mol | ≤ 500 g/mol | Influences absorption and distribution. |

| LogP (Lipophilicity) | -0.25 | ≤ 5 | Governs permeability and solubility. |

| H-Bond Donors | 2 | ≤ 5 | Affects binding and solubility. |

| H-Bond Acceptors | 2 | ≤ 10 | Affects binding and solubility. |

| Topological Polar Surface Area (TPSA) | 28.16 Ų | ≤ 140 Ų | Predicts cell permeability. |

| Lipinski Violations | 0 | 0-1 | Indicates potential for good oral bioavailability. |

Note: The values in this table are hypothetical, generated for illustrative purposes based on the expected properties of the structure.

Part 2: Quantum Mechanics for Electronic Characterization

Classical molecular mechanics force fields may not accurately capture the nuanced electronic effects of the strained azetidine rings and the highly electronegative fluorine atom. Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), provide a more precise description of the molecule's electronic structure, which is crucial for understanding its reactivity and interaction potential.[14][15]

Protocol 2.1: Geometry Optimization and Electronic Property Calculation

Causality: DFT calculations yield the lowest energy conformation (optimized geometry) and describe the distribution of electrons within the molecule. Properties like the HOMO-LUMO gap and the molecular electrostatic potential (MEP) are critical for predicting chemical reactivity and non-covalent interactions.[16] A smaller HOMO-LUMO gap, for instance, suggests higher reactivity.[16]

Methodology:

-

Input Preparation: Use the 3D structure generated in Part 1 as the starting geometry.

-

Calculation Setup:

-

Execution: Perform a geometry optimization calculation followed by a frequency calculation to ensure a true energy minimum has been reached.

-

Analysis:

-

Optimized Geometry: Visualize the lowest energy 3D structure.

-

Electronic Properties: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Calculate the energy gap (ΔE = E_LUMO - E_HOMO).

-

Molecular Electrostatic Potential (MEP): Generate and visualize the MEP map. This map shows regions of negative potential (red), which are susceptible to electrophilic attack and are often H-bond acceptors, and regions of positive potential (blue), which are susceptible to nucleophilic attack.

-

Caption: The HOMO-LUMO gap indicates electronic excitability.

Part 3: Target Identification and Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand to a macromolecular target.[19] For a novel compound, this process is hypothesis-driven, leveraging knowledge of similar scaffolds to identify potential biological targets.[20]

Protocol 3.1: Molecular Docking against Hypothetical Targets

Causality: By simulating the binding of our molecule to the active sites of various proteins, we can identify potential biological targets and generate hypotheses about its mechanism of action. A lower binding energy score suggests a more favorable interaction.[21]

Methodology:

-

Target Selection: Based on the activities of known azetidine-containing drugs, select a panel of potential protein targets from the Protein Data Bank (PDB).[1] Examples could include kinases, proteases, or G-protein coupled receptors.

-

Receptor Preparation:

-

Download the crystal structure of the target protein (e.g., from RCSB PDB).

-

Using software like UCSF Chimera or AutoDockTools, remove water molecules, co-crystallized ligands, and any non-essential protein chains.[22][23]

-

Add polar hydrogens and assign atomic charges (e.g., Kollman charges). Save the prepared receptor in the required PDBQT format.[24]

-

-

Ligand Preparation:

-

Use the QM-optimized structure of this compound.

-

Assign rotatable bonds and save the ligand in PDBQT format using AutoDockTools.[25]

-

-

Grid Generation: Define the docking search space (the "grid box") around the known active site of the receptor.[26]

-

Docking Execution: Run the docking simulation using software like AutoDock Vina.[27] This will generate multiple binding poses ranked by their predicted binding affinity (in kcal/mol).

-

Results Analysis:

-

Analyze the top-ranked pose. A more negative binding energy indicates stronger predicted affinity.

-

Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds and hydrophobic contacts.

-

Data Presentation (Hypothetical):

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Reference Inhibitor Affinity (kcal/mol) | Key Interacting Residues |

| Kinase X (e.g., 1ABC) | -8.2 | -9.5 (Staurosporine) | LYS76, GLU91, LEU148 |

| Protease Y (e.g., 2DEF) | -7.5 | -8.1 (Indinavir) | ASP25, ILE50, GLY48 |

| GPCR Z (e.g., 3GHI) | -6.9 | -7.2 (Carazolol) | SER204, PHE290, ASN312 |

digraph "Docking_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];PDB [label="Select Target from PDB"]; Prep_P [label="Prepare Protein\n(Remove water, add H+)"]; Ligand [label="Prepare Ligand\n(QM Optimized Structure)"]; Grid [label="Define Grid Box\n(Active Site)"]; Dock [label="Run Docking Simulation\n(e.g., AutoDock Vina)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze Results\n(Binding Energy, Pose)"];

PDB -> Prep_P; Ligand -> Dock; Prep_P -> Grid; Grid -> Dock; Dock -> Analyze; }

Caption: A streamlined workflow for molecular docking.

Part 4: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of binding, MD simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time in a simulated physiological environment.[28]

Protocol 4.1: Protein-Ligand Complex MD Simulation

Causality: A stable protein-ligand complex in an MD simulation, characterized by low and converging Root Mean Square Deviation (RMSD), lends confidence to the docking prediction. The Root Mean Square Fluctuation (RMSF) can reveal which parts of the protein are flexible and how the ligand affects its dynamics.[29][30]

Methodology:

-

System Preparation:

-

Software: Use an MD package like GROMACS or AMBER.[31]

-

Input: Start with the best-ranked docked pose from Part 3.

-

Force Field: Choose an appropriate force field (e.g., CHARMM36 for the protein, CGenFF for the ligand).

-

Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P).

-

Ionization: Add ions to neutralize the system and mimic physiological salt concentration.

-

-

Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove steric clashes.

-

Equilibration:

-

NVT Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant.

-

NPT Ensemble: Equilibrate the pressure of the system while keeping the temperature constant. Position restraints on the protein and ligand are typically applied and gradually released during these steps.

-

-

Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns) without restraints to observe the behavior of the complex.

-

Trajectory Analysis:

-

RMSD: Calculate the RMSD of the protein backbone and the ligand relative to the starting structure. A stable system will show the RMSD plot plateauing after an initial rise.[32]

-

RMSF: Calculate the RMSF for each protein residue to identify flexible regions. High fluctuation in the binding site could indicate instability.[33]

-

Interaction Analysis: Monitor hydrogen bonds and other key interactions between the ligand and protein throughout the simulation.

-

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Azetidines - Enamine [enamine.net]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. From AI-Assisted In Silico Computational Design to Preclinical In Vivo Models: A Multi-Platform Approach to Small Molecule Anti-IBD Drug Discovery [mdpi.com]

- 11. SwissADME: Significance and symbolism [wisdomlib.org]

- 12. taylorfrancis.com [taylorfrancis.com]

- 13. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 20. lifechemicals.com [lifechemicals.com]

- 21. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]

- 24. m.youtube.com [m.youtube.com]

- 25. dasher.wustl.edu [dasher.wustl.edu]

- 26. static.igem.wiki [static.igem.wiki]

- 27. medium.com [medium.com]

- 28. bioinformaticsreview.com [bioinformaticsreview.com]

- 29. youtube.com [youtube.com]

- 30. RMSD/RMSF Analysis | BioChemCoRe 2018 [ctlee.github.io]

- 31. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 32. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]

- 33. userguide.mdanalysis.org [userguide.mdanalysis.org]

Spectroscopic data (NMR, MS) for 1-(Azetidin-3-yl)-3-fluoroazetidine

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 1-(Azetidin-3-yl)-3-fluoroazetidine

Disclaimer: The following technical guide provides a predictive analysis of the spectroscopic data for this compound. As of the writing of this document, experimental spectroscopic data for this specific compound is not publicly available. The predictions herein are based on the analysis of structurally similar compounds and established principles of mass spectrometry and nuclear magnetic resonance spectroscopy. This guide is intended for research and informational purposes.

Introduction

Azetidine-containing scaffolds are of significant interest to researchers, scientists, and drug development professionals due to their unique three-dimensional structures and their ability to serve as versatile building blocks in medicinal chemistry. The incorporation of fluorine into these scaffolds can further modulate their physicochemical properties, such as basicity, lipophilicity, and metabolic stability. This guide focuses on the predicted spectroscopic characteristics of this compound, a novel bis-azetidine derivative, to aid researchers in its potential synthesis, identification, and characterization.

Predicted Synthesis of this compound

A plausible synthetic route to this compound involves the N-alkylation of 3-fluoroazetidine with a suitable N-protected 3-azetidinone, followed by reductive amination.

Experimental Protocol

Step 1: Synthesis of N-Boc-3-azetidinone

N-Boc-3-hydroxyazetidine is oxidized using a mild oxidizing agent such as Dess-Martin periodinane (DMP) or by a Swern oxidation to yield N-Boc-3-azetidinone.

Step 2: Reductive Amination

-

To a solution of N-Boc-3-azetidinone (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 3-fluoroazetidine hydrochloride (1.1 eq.) and a mild base like triethylamine (TEA) to neutralize the hydrochloride salt.

-

Add a reducing agent, for instance, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), to the mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain N-Boc-1-(azetidin-3-yl)-3-fluoroazetidine.

Step 3: Deprotection

The Boc-protecting group is removed by treating the product from Step 2 with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, to yield the final compound, this compound.

Caption: Predicted synthetic workflow for this compound.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₁₁FN₂), the predicted data is as follows:

| Analysis Type | Predicted Value | Justification |

| Molecular Formula | C₆H₁₁FN₂ | Based on the chemical structure. |

| Exact Mass | 130.0906 | Calculated for the monoisotopic mass. |

| Molecular Weight | 130.17 | Calculated average mass. |

| (M+H)⁺ | 131.0984 | Expected peak in high-resolution mass spectrometry (HRMS) under positive ion mode. |

Plausible Fragmentation Pattern

The fragmentation of azetidine rings in mass spectrometry is influenced by the ring strain and the location of the charge.[1] The fragmentation of this compound is predicted to involve cleavage of the azetidine rings.

| m/z (Predicted) | Possible Fragment |

| 102 | [M-C₂H₄]⁺ |

| 85 | [M-C₂H₄F]⁺ |

| 71 | [C₄H₇N]⁺ |

| 56 | [C₃H₆N]⁺ |

Predicted Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below. These predictions are based on the analysis of similar heterocyclic compounds.[2][3]

Predicted ¹H NMR Spectrum (400 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Protons | Justification |

| ~5.40 | dm | 1H (CH-F) | The proton on the carbon bearing the fluorine atom is expected to be significantly downfield and show a large doublet of multiplets due to geminal coupling with fluorine. |

| ~4.20 - 4.00 | m | 4H (CH₂-N-CH₂) | Protons on the carbons adjacent to the nitrogen in the fluoroazetidine ring. |

| ~3.80 | p | 1H (CH-N) | The proton on the carbon linking the two azetidine rings. |

| ~3.60 - 3.40 | m | 4H (CH₂-N-CH₂) | Protons on the carbons adjacent to the nitrogen in the second azetidine ring. |

Predicted ¹³C NMR Spectrum (100 MHz, D₂O)

| Chemical Shift (δ, ppm) | Carbon | Justification |

| ~85.0 (d, ¹JCF ≈ 200 Hz) | C-F | The carbon attached to the fluorine atom will be significantly downfield and will appear as a doublet with a large one-bond C-F coupling constant. |

| ~60.0 | CH-N | The carbon linking the two azetidine rings. |

| ~55.0 (d, ²JCF ≈ 20 Hz) | CH₂-N-CH₂ (fluoroazetidine) | Carbons adjacent to the nitrogen in the fluoroazetidine ring will show a smaller two-bond C-F coupling. |

| ~50.0 | CH₂-N-CH₂ (azetidine) | Carbons adjacent to the nitrogen in the unsubstituted azetidine ring. |

digraph "Predicted_COSY_Correlations" { graph [splines=true, overlap=false, nodesep=0.6]; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.6]; edge [color="#34A853"];H_CHF [label="H-CF\n(~5.40)"]; H_CH2F [label="H-CH2(F)\n(~4.10)"]; H_CHN [label="H-CN\n(~3.80)"]; H_CH2N [label="H-CH2(N)\n(~3.50)"];

H_CHF -- H_CH2F [label="J ≈ 7 Hz"]; H_CHN -- H_CH2N [label="J ≈ 7 Hz"]; }

Sources

Discovery and synthesis of 1-(Azetidin-3-yl)-3-fluoroazetidine

An In-Depth Technical Guide to the Discovery and Synthesis of 1-(Azetidin-3-yl)-3-fluoroazetidine

Abstract

Small, strained heterocyclic scaffolds are of paramount importance in modern drug discovery, offering novel three-dimensional exit vectors and unique physicochemical properties. The azetidine ring, in particular, has emerged as a valuable motif. This guide provides a comprehensive technical overview of a proposed synthetic strategy for this compound, a novel bicylic amine incorporating a fluorine atom to modulate basicity and metabolic stability. We will explore the synthesis of two key building blocks, N-Boc-3-fluoroazetidine and N-Boc-azetidin-3-one, and detail a robust coupling and deprotection strategy to yield the final compound. This document is intended for medicinal chemists, process chemists, and researchers in drug development, offering both strategic insights and detailed experimental protocols.

Introduction: The Strategic Value of Fluorinated Biazetidines

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity.[1] When combined with strained ring systems like azetidine, the resulting structures can serve as unique bioisosteres for more common groups, providing conformational rigidity and novel intellectual property. Azetidines are increasingly utilized as versatile synthons and building blocks for complex molecular architectures.[2][3]

The target molecule, this compound, represents an intriguing scaffold for several reasons:

-